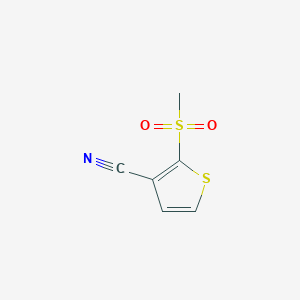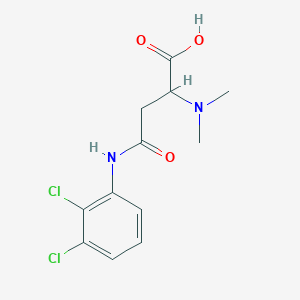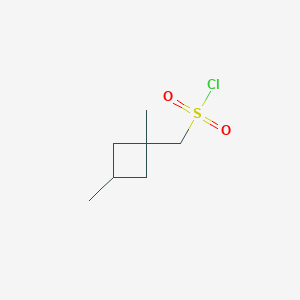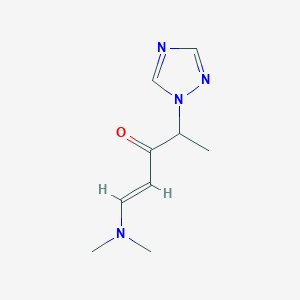![molecular formula C14H9F3N2S3 B2520200 2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine CAS No. 672951-74-5](/img/structure/B2520200.png)
2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine" is a thienopyrimidine derivative, a class of compounds known for their diverse biological activities. Thienopyrimidines have been studied for their potential as chemotherapeutic agents, inhibitors of various enzymes, and their ability to modulate biological pathways .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives often involves the reaction of methylsulfanyl groups with various nucleophiles or electrophiles to form substituted pyrimidines. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its subsequent reactions with chloroacetic acid derivatives lead to the formation of thieno[2,3-d]pyrimidines . Similarly, the synthesis of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds has been reported, which were discovered as potent HIV-1 replication inhibitors .
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives is characterized by the presence of a pyrimidine ring fused to a thiophene ring. The crystal structure of a related compound, 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile, shows that the pyridine and pyrimidine rings are almost coplanar, which may be indicative of the structural characteristics of thienopyrimidines .
Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions, including trimerization, as seen in the case of 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide, which selectively trimerizes to form a dihydropyrimidine derivative . Additionally, the substitution of methylsulfanyl groups by N-nucleophiles leads to amino-substituted pyrimidines, which can further modify the chemical properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can be studied through spectroscopic methods such as FT-IR and FT-Raman. These techniques, along with density functional theory (DFT) calculations, can provide insights into the vibrational wave numbers, geometrical parameters, and potential energy distribution of the compounds . The molecular electrostatic potential (MEP) maps indicate the regions of the molecule that are prone to electrophilic and nucleophilic attacks . The HOMO-LUMO analysis and NBO analysis can reveal information about the electronic structure and stability of the molecule .
Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have explored various synthetic routes and reactions involving thieno[3,2-d]pyrimidine derivatives, focusing on their potential in creating novel compounds with diverse biological activities. For example, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with alkylants highlight the versatility of thieno[3,2-d]pyrimidine derivatives in forming compounds with potential chemotherapeutic properties (Briel, Franz, & Dobner, 2002). Similarly, the development of novel pyrrylthieno[2,3-d]pyrimidines and related pyrrolo[1",2":1',6']pyrazino[2',3':4,5]thieno[2,3-d]pyrimidines underscores the chemical diversity achievable through strategic synthetic modifications (Bakhite, Geies, & El-Kashef, 2002).
Molecular Spectroscopy and Theoretical Analysis
The vibrational spectral analysis of thieno[3,2-d]pyrimidine derivatives using FT-IR and FT-Raman spectroscopic techniques offers insights into their molecular structure and potential applications as chemotherapeutic agents. For instance, the detailed analysis of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile provides valuable information on its molecular geometry, stability, and nonlinear optical behavior, suggesting its utility in various scientific and pharmaceutical applications (Alzoman et al., 2015).
Antitumor and Antimicrobial Activities
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrate the potential of these compounds in cancer research. The majority of the newly synthesized compounds displayed potent anticancer activity, comparable to that of doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017). Moreover, the antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups highlights the broad-spectrum antimicrobial potential of thieno[3,2-d]pyrimidine derivatives, with some exceeding the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanism of Action
Target of Action
The compound “2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine” contains a trifluoromethyl group , which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . .
Biochemical Pathways
Trifluoromethyl groups are known to be involved in various biochemical reactions .
properties
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S3/c1-20-13-18-10-5-6-21-11(10)12(19-13)22-9-4-2-3-8(7-9)14(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRXIFBPNYZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC(=C3)C(F)(F)F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)
![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)

![N1-(2-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2520133.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

![2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2520140.png)